N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide
CAS No.: 922035-49-2
Cat. No.: VC6179008
Molecular Formula: C22H26N4O4
Molecular Weight: 410.474
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922035-49-2 |
|---|---|
| Molecular Formula | C22H26N4O4 |
| Molecular Weight | 410.474 |
| IUPAC Name | N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C22H26N4O4/c1-25(2)18(14-4-6-17-15(10-14)8-9-26(17)3)12-23-21(27)22(28)24-16-5-7-19-20(11-16)30-13-29-19/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,27)(H,24,28) |
| Standard InChI Key | YPEKXSUFCXIEDN-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide, reflects its multicomponent structure. Key features include:
-
Benzodioxole moiety: A fused bicyclic system (1,3-benzodioxole) contributing to electron-rich aromaticity and potential metabolic stability .
-
Indole derivative: A 1-methyl-2,3-dihydro-1H-indole subunit, which is a partially saturated indole variant. This structural motif is common in CNS-active compounds due to its similarity to neurotransmitter scaffolds .
-
Ethanediamide linker: A central oxamide group (–N–C(=O)–C(=O)–N–) connecting the benzodioxole and indole-containing side chains. This linker may influence conformational flexibility and hydrogen-bonding capacity .
The molecular structure is further defined by its SMILES notation:
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C)C.
Physicochemical Properties
While experimental data on solubility and stability are unavailable, computational predictions based on structural analogs suggest:
-
LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Hydrogen bond donors/acceptors: 4 donors and 6 acceptors, aligning with drug-like properties per Lipinski’s rule of five .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H26N4O4 | |
| Molecular Weight | 410.474 g/mol | |
| IUPAC Name | N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |
| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C)C | |
| PubChem CID | 44024618 |
Synthesis and Structural Elucidation
Synthetic Strategy
The synthesis of this compound likely follows a convergent route, as inferred from analogous benzodioxole-indole hybrids :
-
Benzodioxole precursor preparation: 1,3-Benzodioxol-5-amine derivatives are synthesized via cyclization of catechol derivatives with formaldehyde under acidic conditions .
-
Indole subunit synthesis: 1-Methyl-2,3-dihydro-1H-indole-5-amine is generated through Fischer indole synthesis or reductive alkylation of indoline precursors .
-
Ethanediamide coupling: The two subunits are linked via oxamide formation, typically using oxalyl chloride or ethyl oxalate in the presence of a base such as triethylamine .
Critical reagents include paraformaldehyde (for cyclization), oxalyl chloride (for amide bond formation), and dimethylamine (for side-chain functionalization) .
Structural Confirmation
X-ray crystallography data for closely related compounds (e.g., (2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one) reveal planar benzodioxole and indole-derived rings with torsion angles <10°, suggesting limited conformational strain in the target compound . Spectroscopic characterization would involve:
-
1H NMR: Peaks at δ 6.7–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (methylene groups in dihydroindole), and δ 2.9–3.3 ppm (dimethylamino protons) .
-
MS (ESI+): Expected [M+H]+ ion at m/z 411.4.
Physicochemical and Supramolecular Properties
Crystallographic Behavior
Although direct data are lacking, analogous benzodioxole-indole hybrids exhibit:
-
C–H···O interactions: Stabilizing crystal packing through hydrogen bonds between benzodioxole oxygen and adjacent C–H groups .
-
π–π stacking: Intermolecular interactions between aromatic rings (centroid distances: 3.4–3.6 Å), potentially enhancing solid-state stability .
Solubility and Stability
-
Aqueous solubility: Predicted to be low (<0.1 mg/mL) due to hydrophobic indole and benzodioxole groups.
-
Chemical stability: Susceptible to hydrolysis at the oxamide linker under strongly acidic or basic conditions .
| Compound Class | Target | Activity (EC50/IC50) | Source |
|---|---|---|---|
| Pyrazole-indole hybrids | HIV-1 reverse transcriptase | 0.8–5.2 μM | |
| Benzodioxole-amides | 5-HT2A receptor | Ki = 12 nM |
Structure-Activity Relationships (SAR)
Key SAR insights include:
-
Benzodioxole substitution: Electron-donating groups at the 5-position enhance metabolic stability .
-
Indole saturation: 2,3-Dihydroindole improves bioavailability compared to fully aromatic indoles .
-
Oxamide linkers: Increase hydrogen-bonding capacity, potentially improving target engagement .
Challenges and Future Directions
Knowledge Gaps
-
Experimental bioactivity data: No published studies on this specific compound.
-
ADME/Tox profiles: Predictive models suggest moderate hepatic clearance but require validation.
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume